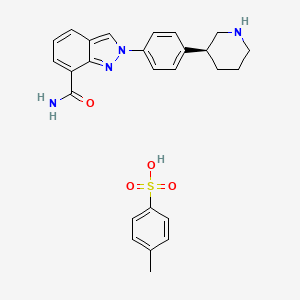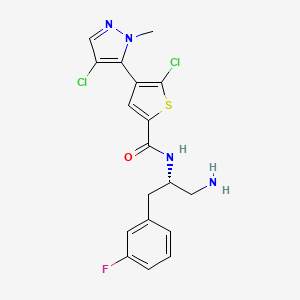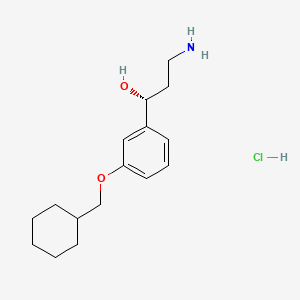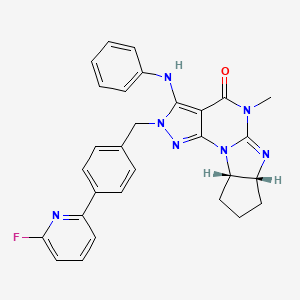
DiZPK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DiZPK is a photo cross-linking agent . It contains a diazirine moiety, which, upon UV activation, creates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones . Incorporation of DiZPK into proteins has been used to map protein-protein interactions in live cells and monitor bacterial defense protein interactions with enteric bacterial pathogens .
Synthesis Analysis
The synthesis of DiZPK involves the use of a genetically encoded photocrosslinker . This photocrosslinker contains the diazirine group, which can be used for highly efficient photo-affinity capture of protein–protein interactions in living cells .Molecular Structure Analysis
The molecular formula of DiZPK is C12H23N5O3 . The InChI code is InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 .Chemical Reactions Analysis
The chemical reactions of DiZPK are primarily related to its role as a photocrosslinker . Upon UV activation, the diazirine group in DiZPK generates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones .Physical And Chemical Properties Analysis
DiZPK is a solid substance with a molecular weight of 285.34 . It is slightly soluble in methanol . The CAS Number for DiZPK is 1337883-32-5 .Aplicaciones Científicas De Investigación
DIC in Mixed Mode Fracture in Concrete : Dong et al. (2017) applied DIC to study the evolution of the fracture process zone (FPZ) in concrete under mixed mode fracture, combining experimental and numerical methods to investigate FPZ evolution during crack propagation (Dong, Wu, Zhou, Dong, & Kastiukas, 2017).
FPZ Properties in Concrete Using DIC : Wu et al. (2011) conducted an experimental investigation on FPZ properties in concrete using DIC, finding that FPZ length changes during crack propagation and is influenced by specimen dimensions (Wu, Rong, Zheng, Xu, & Dong, 2011).
DIC in Interfacial Debonding and Fracture in Concrete : Corr et al. (2007) used DIC to study the bond between carbon fiber reinforced polymers and concrete, as well as the interfacial transition zone in concrete (Corr, Accardi, Graham-Brady, & Shah, 2007).
Optical Crack Profile and Size Effect in Concrete : Trivedi et al. (2015) utilized DIC to visualize fracture growth and FPZ formation in concrete beams, developing a new scheme for quantifying concrete fracture parameters (Trivedi, Singh, & Chattopadhyay, 2015).
FPZ on Surface of Notched Concrete Beams : Skarżyński et al. (2011) measured deformations on concrete beams using DIC to study the FPZ width in three-point bending tests (Skarżyński, Syroka, & Tejchman, 2011).
Anisotropy of Fracture Toughness in Rocks : Dutler et al. (2018) explored the anisotropy of fracture toughness in granodiorite samples using DIC, contributing to the understanding of FPZ in anisotropic materials (Dutler, Nejati, Valley, Amann, & Molinari, 2018).
Safety And Hazards
Direcciones Futuras
The future directions for DiZPK research could involve further development and refinement of the genetic code expansion system for site-specific incorporation of DiZPK . This could potentially enhance the efficiency and reliability of identifying protein-protein interactions and enable simultaneous mapping of the binding interface under living conditions .
Propiedades
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUIFRMUMYTGAV-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DiZPK | |
Q & A
Q1: How does DiZPK facilitate the study of protein-protein interactions, particularly in challenging environments like acidic conditions?
A1: DiZPK is a powerful tool for capturing transient protein interactions, even in challenging environments like low pH. It functions through the following steps:
- Incorporation: DiZPK, an unnatural amino acid, is incorporated into the target protein of interest using site-specific mutagenesis techniques. [, ] This allows researchers to target specific regions of the protein involved in interactions.
- Photoactivation: Upon exposure to ultraviolet (UV) light at 365 nm, the diazirine ring in DiZPK becomes activated, generating a highly reactive carbene species. [, ]
- Covalent Crosslinking: The carbene rapidly reacts with nearby molecules, forming a covalent bond with interacting partners within a short distance. This "freezes" the interaction, allowing for subsequent analysis. [, ]
Q2: What specific advantages does DiZPK offer over other photocrosslinking agents for studying protein interactions?
A2: DiZPK offers several advantages that make it a valuable tool for studying protein interactions:
- High Efficiency: DiZPK demonstrates a high crosslinking efficiency compared to other photocrosslinkers, enabling the capture of even weak or transient interactions. [] This is crucial for studying dynamic biological processes.
- Site-Specificity: The ability to incorporate DiZPK at specific sites within a protein allows researchers to probe interactions with high precision. This is in contrast to other crosslinkers that may react more randomly. []
- Minimal Perturbation: DiZPK's small size and incorporation as an amino acid minimize structural perturbations to the target protein, increasing the likelihood of capturing native interactions. []
Q3: Can you provide an example of how DiZPK has been successfully used to reveal novel biological insights?
A3: DiZPK has been instrumental in uncovering a novel chaperone-chaperone protection mechanism in bacteria. Researchers used DiZPK to investigate the function of HdeA, an acid-stress chaperone. By incorporating DiZPK into HdeA, they identified SurA, a key protein quality control factor, as an interacting partner. [] Further experiments revealed that HdeA protects SurA from aggregation under acidic conditions, ensuring its functionality for subsequent protein folding and transport. This discovery highlights a previously unknown cooperative mechanism employed by bacteria to survive harsh acidic environments, such as the human stomach. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)










